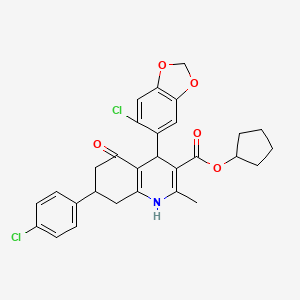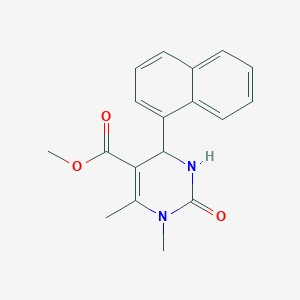![molecular formula C17H19ClO3 B5110498 1-chloro-2-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5110498.png)
1-chloro-2-[4-(3-methoxyphenoxy)butoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-chloro-2-[4-(3-methoxyphenoxy)butoxy]benzene, also known as ICI 118,551, is a selective beta-2 adrenergic receptor antagonist. It is commonly used in scientific research to study the function and properties of beta-2 adrenergic receptors and their role in various physiological processes.
Mécanisme D'action
1-chloro-2-[4-(3-methoxyphenoxy)butoxy]benzene 118,551 is a selective beta-2 adrenergic receptor antagonist, which means it blocks the activity of beta-2 adrenergic receptors. Beta-2 adrenergic receptors are found in various tissues, including smooth muscle, cardiac muscle, and adipose tissue. They are activated by the neurotransmitter epinephrine and the hormone norepinephrine, which leads to various physiological responses, such as smooth muscle relaxation and increased heart rate. By blocking the activity of beta-2 adrenergic receptors, 1-chloro-2-[4-(3-methoxyphenoxy)butoxy]benzene 118,551 can inhibit these physiological responses.
Biochemical and Physiological Effects:
1-chloro-2-[4-(3-methoxyphenoxy)butoxy]benzene 118,551 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the relaxation of smooth muscle in the airways, which is important in the treatment of asthma and other respiratory disorders. It has also been shown to inhibit insulin secretion, which may have implications for the treatment of diabetes. Additionally, 1-chloro-2-[4-(3-methoxyphenoxy)butoxy]benzene 118,551 has been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-chloro-2-[4-(3-methoxyphenoxy)butoxy]benzene 118,551 has several advantages for use in lab experiments. It is a selective beta-2 adrenergic receptor antagonist, which means it can be used to specifically study the function and properties of beta-2 adrenergic receptors. It is also relatively stable and easy to synthesize, which makes it a convenient tool for scientific research. However, there are some limitations to its use. It has a relatively short half-life, which means it may need to be administered frequently in experiments. Additionally, it may have off-target effects on other receptors, which could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research involving 1-chloro-2-[4-(3-methoxyphenoxy)butoxy]benzene 118,551. One area of interest is the role of beta-2 adrenergic receptors in the development and progression of various diseases, such as asthma, chronic obstructive pulmonary disease, and diabetes. Another area of interest is the development of new beta-2 adrenergic receptor antagonists with improved pharmacological properties. Additionally, there is ongoing research into the use of beta-2 adrenergic receptor antagonists as potential treatments for various inflammatory disorders.
Méthodes De Synthèse
The synthesis of 1-chloro-2-[4-(3-methoxyphenoxy)butoxy]benzene 118,551 involves a series of chemical reactions, including the reaction of 3-methoxyphenol with 1-bromo-3-chloropropane to form 3-(3-methoxyphenoxy)propan-1-ol. This intermediate is then reacted with 4-(2-hydroxyethyl)piperazine to form 3-(3-methoxyphenoxy)propyl-4-(2-hydroxyethyl)piperazine. The final step involves the reaction of this intermediate with 1-chloro-2-nitrobenzene to form 1-chloro-2-[4-(3-methoxyphenoxy)butoxy]benzene 118,551.
Applications De Recherche Scientifique
1-chloro-2-[4-(3-methoxyphenoxy)butoxy]benzene 118,551 is commonly used in scientific research to study the function and properties of beta-2 adrenergic receptors. It has been used to investigate the role of beta-2 adrenergic receptors in various physiological processes, including cardiovascular function, smooth muscle relaxation, and insulin secretion. It is also used to study the effects of beta-2 adrenergic receptor agonists and antagonists in the treatment of asthma, chronic obstructive pulmonary disease, and other respiratory disorders.
Propriétés
IUPAC Name |
1-chloro-2-[4-(3-methoxyphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3/c1-19-14-7-6-8-15(13-14)20-11-4-5-12-21-17-10-3-2-9-16(17)18/h2-3,6-10,13H,4-5,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJKKRZBWZIIKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCOC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-[4-(3-methoxyphenoxy)butoxy]benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-nitrobenzamide](/img/structure/B5110415.png)

![2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]dec-3-yl)-N-(3-methylphenyl)acetamide](/img/structure/B5110445.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-{methyl[(3-methyl-2-thienyl)methyl]amino}nicotinamide](/img/structure/B5110450.png)
![1-chloro-2-[3-(isopropylthio)propoxy]benzene](/img/structure/B5110459.png)
![4-methyl-N-[2-(methylthio)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B5110464.png)
![2,2'-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)bis(5-methylbenzoic acid)](/img/structure/B5110470.png)
![2-(2-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B5110474.png)
![3,3-dimethyl-11-(3-nitrophenyl)-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B5110479.png)
![5-{[2-(methylthio)phenoxy]methyl}-N-(3-phenylpropyl)-3-isoxazolecarboxamide](/img/structure/B5110484.png)
![N-methyl-4-[1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-[2-(2-pyridinyl)ethyl]-2-pyrimidinamine](/img/structure/B5110490.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5110510.png)
![1-(3,4-dichlorophenyl)-4-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B5110513.png)
